molecular formula C12H16O3 B2792945 4-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 54961-40-9

4-(3-Methoxyphenyl)-3-methylbutanoic acid

Katalognummer B2792945
CAS-Nummer: 54961-40-9
Molekulargewicht: 208.257
InChI-Schlüssel: TZVBTYAWKKAEOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxyphenyl)-3-methylbutanoic acid, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that is currently being researched for its potential therapeutic applications. It was first developed by GTx, Inc. in the early 2000s as a treatment for muscle wasting and osteoporosis.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Methoxyphenyl)-3-methylbutanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for 4-hydroxy-3-methoxycinnamic acid (HMCA), a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Mode of Action

The activation of the GPR41 receptor by 4-(3-Methoxyphenyl)-3-methylbutanoic acid plays a crucial role in its beneficial effects. This activation stimulates the lipid catabolism pathway , which is essential for the breakdown of lipids in the body.

Biochemical Pathways

The activation of the GPR41 receptor leads to the stimulation of the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids in the body, which is essential for maintaining energy balance and preventing the accumulation of excess fats.

Pharmacokinetics

After oral administration of 4-(3-Methoxyphenyl)-3-methylbutanoic acid, it undergoes rapid metabolism and wide tissue distribution . The compound and its conjugates reach the maximum concentration in the bloodstream within 15 minutes . They are also detected in various organs 6 hours post-administration, indicating that the compound undergoes rapid conversion into conjugates . The organs with the highest concentration of the compound and its conjugates are the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs .

Result of Action

The activation of the GPR41 receptor by 4-(3-Methoxyphenyl)-3-methylbutanoic acid leads to the stimulation of the lipid catabolism pathway . This results in the breakdown of lipids in the body, which can lead to anti-obesity effects and improvement of hepatic steatosis .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-Methoxyphenyl)-3-methylbutanoic acid in lab experiments is its high selectivity for androgen receptors, which allows for more targeted research. However, it is important to note that SARMs like 4-(3-Methoxyphenyl)-3-methylbutanoic acid are not yet approved for human use and may have potential long-term health risks.

Zukünftige Richtungen

There are several potential future directions for research on 4-(3-Methoxyphenyl)-3-methylbutanoic acid and other SARMs. One area of interest is their potential use in treating age-related muscle and bone loss. Another potential application is in the treatment of muscle wasting in patients with chronic diseases, such as cancer and HIV/AIDS. Further research is also needed to better understand the long-term safety and efficacy of SARMs in human use.

Synthesemethoden

The synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid involves several chemical reactions, including the condensation of 4-methoxyphenylacetic acid and isobutyraldehyde, followed by reduction and cyclization. This process yields the final product, 4-(3-Methoxyphenyl)-3-methylbutanoic acid.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-3-methylbutanoic acid has been studied extensively for its potential use in treating muscle wasting and osteoporosis. It has also shown promise in improving bone density and reducing the risk of fractures in postmenopausal women. In addition, it has been investigated for its potential use in treating other conditions, such as cancer cachexia and benign prostatic hyperplasia.

Eigenschaften

IUPAC Name

4-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(7-12(13)14)6-10-4-3-5-11(8-10)15-2/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVBTYAWKKAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-3-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.